4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine cores
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole and pyrimidine rings make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity, receptor binding, or signal transduction pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals targeting various diseases. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Industry: In industry, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
Uniqueness: This compound is unique due to its combination of pyrazole, pyrimidine, and piperazine moieties, which provide distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-15-11-16(2)26(23-15)19-12-18(21-14-22-19)25-9-7-24(8-10-25)13-17-3-5-20-6-4-17/h3-6,11-12,14H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNVEKVGNSMGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)CC4=CC=NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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